2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole
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Overview
Description
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a carbazole core, which is a tricyclic aromatic system, substituted with a bromophenoxy group and a tert-butylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a bromophenol derivative reacts with the carbazole core in the presence of a base.
Attachment of the tert-Butylpyridinyl Group: The tert-butylpyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative and the brominated carbazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenoxy)-9-(4-methylpyridin-2-yl)-9H-carbazole
- 2-(3-Bromophenoxy)-9-(4-ethylpyridin-2-yl)-9H-carbazole
- 2-(3-Bromophenoxy)-9-(4-isopropylpyridin-2-yl)-9H-carbazole
Uniqueness
2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H23BrN2O |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-9-(4-tert-butylpyridin-2-yl)carbazole |
InChI |
InChI=1S/C27H23BrN2O/c1-27(2,3)18-13-14-29-26(15-18)30-24-10-5-4-9-22(24)23-12-11-21(17-25(23)30)31-20-8-6-7-19(28)16-20/h4-17H,1-3H3 |
InChI Key |
KPURTJHTMCVWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)OC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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